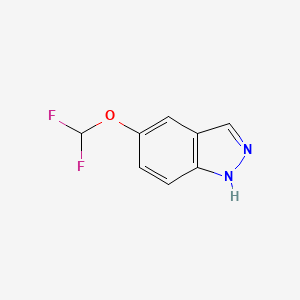

5-(Difluoromethoxy)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Difluoromethoxy)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of the difluoromethoxy group at the 5-position of the indazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-1H-indazole typically involves the introduction of the difluoromethoxy group onto the indazole core. One common method involves the reaction of 5-hydroxy-1H-indazole with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

5-(Difluoromethoxy)-1H-indazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: Formation of indazole oxides.

Reduction: Formation of reduced indazole derivatives.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

5-(Difluoromethoxy)-1H-indazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-(Difluoromethoxy)-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, thereby improving its efficacy .

Comparación Con Compuestos Similares

Similar Compounds

5-Methoxy-1H-indazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

5-Chloro-1H-indazole: Contains a chlorine atom at the 5-position instead of a difluoromethoxy group.

5-Bromo-1H-indazole: Contains a bromine atom at the 5-position instead of a difluoromethoxy group.

Uniqueness

5-(Difluoromethoxy)-1H-indazole is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for drug discovery and development .

Actividad Biológica

5-(Difluoromethoxy)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This indazole derivative is characterized by the presence of a difluoromethoxy group at the 5-position, which may influence its interaction with biological targets. Research into its biological activity suggests various applications, particularly in neuropharmacology and anti-inflammatory therapies.

The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it acts as a ligand for the α7 nAChR subtype, which plays a crucial role in neurotransmission and has implications in various neurological conditions. The activation of these receptors can lead to increased calcium ion influx, affecting synaptic plasticity and cognitive functions .

Anti-Inflammatory Properties

Research has indicated that indazole derivatives, including this compound, exhibit significant anti-inflammatory activity. A study demonstrated that indazole compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in a concentration-dependent manner. For instance, at concentrations of 250 μM, indazole and its derivatives showed over 70% inhibition of IL-1β activity . This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity and Pharmacological Profile

The cytotoxic effects of this compound have been evaluated using various cell lines. The compound was found to exhibit moderate cytotoxicity, with IC50 values that indicate its effectiveness in inhibiting cell proliferation in certain cancer cell lines. For example, the compound demonstrated an IC50 value of approximately 23.42 μM against specific cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and pharmacological profiles of this compound compared to other indazole derivatives:

| Compound | Mechanism of Action | IC50 (μM) | Notable Effects |

|---|---|---|---|

| This compound | nAChR agonist | 23.42 | Anti-inflammatory, potential anticancer |

| Indazole | Inhibition of COX-2 | 23.42 | Anti-inflammatory |

| 5-Aminoindazole | Inhibition of TNF-α | 220.11 | Significant anti-inflammatory |

| 6-Nitroindazole | Inhibition of IL-1β | >250 | Moderate anti-inflammatory |

Neuroprotective Effects

A case study highlighted the neuroprotective effects of indazoles on models of neurodegenerative diseases. In vitro experiments showed that treatment with this compound resulted in reduced apoptosis in neuronal cells exposed to neurotoxic agents. This suggests a potential role for this compound in developing therapies for conditions like Alzheimer's disease .

Anti-Cancer Activity

Another study focused on the anticancer properties of indazole derivatives, including this compound. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The findings suggest that further development could lead to effective cancer treatments targeting specific pathways involved in tumor growth .

Propiedades

IUPAC Name |

5-(difluoromethoxy)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-2-7-5(3-6)4-11-12-7/h1-4,8H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAILRWBDHWNUFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743405 |

Source

|

| Record name | 5-(Difluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-65-9 |

Source

|

| Record name | 5-(Difluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.